molecular formula C22H22ClNO3 B11415740 N-(4-chlorobenzyl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11415740
M. Wt: 383.9 g/mol
InChI Key: ICAPKBIWZLZIGM-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, ethylphenoxy, and furan groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.

    Ethylphenoxy Addition: The intermediate is then reacted with 4-ethylphenol under basic conditions to introduce the ethylphenoxy group.

    Furan Group Introduction: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction with furan-2-ylmethyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and furan groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-Methylphenyl)-2-chloroacetamide: Similar structure with a methyl group instead of chlorine.

    N-(4-Fluorophenyl)-2-chloroacetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of chlorophenyl, ethylphenoxy, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-2-17-7-11-20(12-8-17)27-16-22(25)24(15-21-4-3-13-26-21)14-18-5-9-19(23)10-6-18/h3-13H,2,14-16H2,1H3

InChI Key

ICAPKBIWZLZIGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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